

2-Fluoro-3-methylpyridine-5-boronic acid chemical properties

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Compound of Interest

Compound Name: 2-Fluoro-3-methylpyridine-5-boronic acid

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An In-depth Technical Guide on **2-Fluoro-3-methylpyridine-5-boronic acid**

Introduction

2-Fluoro-3-methylpyridine-5-boronic acid is a heterocyclic organoboron compound that serves as a crucial building block in modern organic synthesis. Its unique structural features, particularly the presence of a fluorine atom and a boronic acid group on the pyridine ring, make it a valuable reagent in the construction of complex molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Core Chemical and Physical Properties

2-Fluoro-3-methylpyridine-5-boronic acid is typically a solid at room temperature.[1] The presence of the electron-withdrawing fluorine atom can influence the acidity of the boronic acid group.[2] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₆ H ₇ BFNO ₂ | [1][3] |
| Molecular Weight | 154.93 g/mol | [1] |
| CAS Number | 904326-92-7 | [1][4][5] |
| Physical Form | Solid | [1] |
| InChI Key | XCWIMBMPJGQNHG-UHFFFAOYSA-N | [1] |
| SMILES String | <chem>Cc1cc(cnc1F)B(O)O</chem> | [1] |
| Purity (Typical) | >95% | [3] |

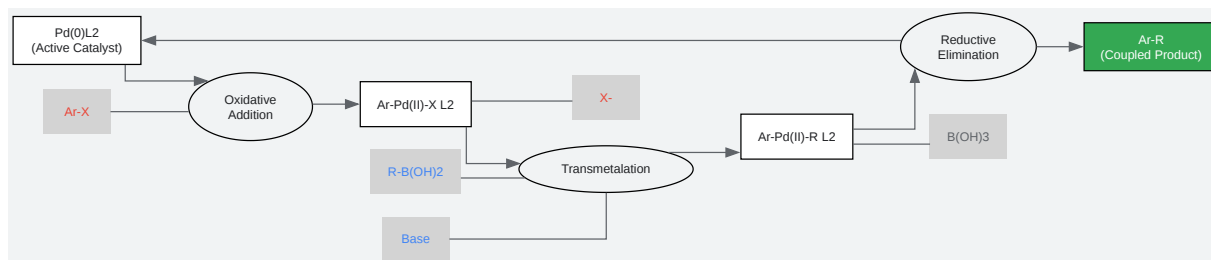
Reactivity and Applications in Synthesis

The primary application of **2-Fluoro-3-methylpyridine-5-boronic acid** is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[6] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are common motifs in pharmaceuticals and agrochemicals.[6][7][8]

Boronic acids are considered bioisosteres of carboxylic acids and are valued for their versatile reactivity, stability, and low toxicity.[9] The resulting boric acid from the reaction is considered a "green compound" that can be eliminated by the body.[9]

The Suzuki-Miyaura Cross-Coupling Reaction

In a typical Suzuki-Miyaura coupling, **2-fluoro-3-methylpyridine-5-boronic acid** reacts with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base to form a new C-C bond. The fluorine and methyl groups on the pyridine ring can modulate the electronic properties and steric environment of the molecule, influencing reaction outcomes and the properties of the final product.



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Challenges and Optimization

A significant challenge when working with heteroaryl boronic acids, including pyridine derivatives, is the undesired side reaction known as protodeboronation.[10] This process involves the cleavage of the C-B bond, which is replaced by a C-H bond, thereby deactivating the nucleophilic partner.[10] This degradation is often facilitated by aqueous bases.[10]

Strategies to mitigate protodeboronation include:

- **Use of Boronic Esters:** Converting the boronic acid to a more stable derivative, such as a pinacol ester, which slowly releases the active boronic acid under reaction conditions.[10]
- **Anhydrous Conditions:** Employing rigorously dried solvents and reagents to suppress water-mediated decomposition.[10]
- **Base Optimization:** Using weaker bases like potassium carbonate (K_2CO_3) or potassium phosphate (K_3PO_4) is often preferred over strong hydroxides.[10]
- **Ligand and Catalyst Selection:** Utilizing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and specialized precatalysts can promote rapid catalytic turnover, minimizing the time the unstable boronic acid is exposed to harsh conditions.[10]

Experimental Protocols

While a specific, validated protocol for **2-Fluoro-3-methylpyridine-5-boronic acid** is not detailed in the provided search results, a general experimental procedure for a Suzuki-Miyaura coupling involving a similar unstable heteroaryl boronic acid derivative (a pinacol ester) can be adapted.

General Protocol for Suzuki-Miyaura Coupling

This protocol is based on methodologies designed for challenging or unstable heteroaryl boronic acids.^{[8][10]}

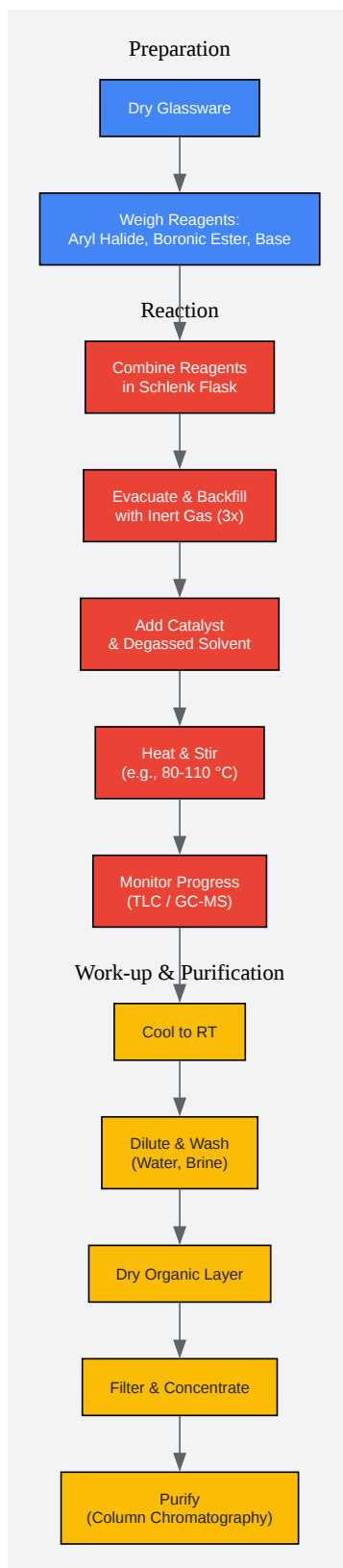
Reagents and Materials:

- Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
- **2-Fluoro-3-methylpyridine-5-boronic acid** pinacol ester (1.2-1.5 equiv)
- Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)^{[10][11]}
- Base (e.g., K₃PO₄, 2.0-3.0 equiv)^{[10][12]}
- Anhydrous, Degassed Solvent (e.g., 1,4-dioxane, toluene)^{[8][10]}
- Schlenk flask or sealed vial
- Magnetic stirrer and heating plate/oil bath
- Inert gas supply (Argon or Nitrogen)

Procedure:

- Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), **2-Fluoro-3-methylpyridine-5-boronic acid** pinacol ester (1.2 equiv), and the base (3.0 equiv).^[10]
- Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) for three cycles to ensure an oxygen-free environment.^{[8][10]}

- Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (5 mol%) followed by the anhydrous, degassed solvent via syringe.[\[10\]](#)
- Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[\[8\]](#)[\[10\]](#)
- Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography.



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Caption: Logical workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Safety and Handling

2-Fluoro-3-methylpyridine-5-boronic acid should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The GHS classification indicates it can cause serious eye damage (H318).[1] It is recommended to work in a well-ventilated area or a fume hood to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[13] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

2-Fluoro-3-methylpyridine-5-boronic acid is a specialized reagent with significant utility in the synthesis of complex heterocyclic compounds. Its value lies in its ability to participate in Suzuki-Miyaura cross-coupling reactions, a powerful tool for C-C bond formation in drug discovery and materials science.[6][15] While its handling requires careful consideration of its stability and potential for protodeboronation, optimized reaction conditions and the use of more stable derivatives can lead to high-yield synthesis of desired products. A thorough understanding of its properties and reactivity is essential for its effective application in research and development.

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